molecular formula C25H20N4O3S B1223907 N-[(3Z)-3-[1-cyano-2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide

N-[(3Z)-3-[1-cyano-2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide

Cat. No. B1223907
M. Wt: 456.5 g/mol
InChI Key: VCCGQFJXGMRRHV-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[1-cyano-2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethylidene]-1-isoindolyl]-2-thiophenecarboxamide is a member of isoindoles.

Scientific Research Applications

Synthesis and Biological Activity

  • A series of compounds including N-[(3Z)-3-[1-cyano-2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide have been synthesized, showing promising anti-inflammatory and analgesic activities. These compounds were created by acylating amino-cyano(ethoxycarbonyl)thiophenes with dicarboxylic acid dichloroanhydrides, indicating their potential in pharmaceutical applications (Avakyan et al., 2005).

Antibacterial and Antibiotic Potential

  • Compounds synthesized from 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide, a structurally similar compound, have shown effectiveness as antibiotics against Gram-positive and Gram-negative bacteria. This highlights the role of such compounds in the development of new antibiotic and antibacterial drugs (Ahmed, 2007).

Heterocyclic Synthesis

  • The compound has been used in the synthesis of heterocyclic compounds, particularly in the study of transformations of amino and carbonyl/nitrile groups in thiophenes. Such research contributes to the development of new synthetic methodologies in organic chemistry (Pokhodylo et al., 2010).

Antimicrobial Evaluation and Docking Studies

  • Synthesized thiophene-2-carboxamides have been evaluated for their antimicrobial properties and subjected to molecular docking studies. This research is crucial in the exploration of new compounds with potential medicinal applications, particularly in combating microbial infections (Talupur et al., 2021).

properties

Product Name

N-[(3Z)-3-[1-cyano-2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide

Molecular Formula

C25H20N4O3S

Molecular Weight

456.5 g/mol

IUPAC Name

N-[(3Z)-3-[1-cyano-2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide

InChI

InChI=1S/C25H20N4O3S/c1-32-17-10-8-16(9-11-17)12-13-27-24(30)20(15-26)22-18-5-2-3-6-19(18)23(28-22)29-25(31)21-7-4-14-33-21/h2-11,14H,12-13H2,1H3,(H,27,30)(H,28,29,31)/b22-20-

InChI Key

VCCGQFJXGMRRHV-XDOYNYLZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCNC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CS4)/C#N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CS4)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3Z)-3-[1-cyano-2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide
Reactant of Route 2
N-[(3Z)-3-[1-cyano-2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(3Z)-3-[1-cyano-2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(3Z)-3-[1-cyano-2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(3Z)-3-[1-cyano-2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide
Reactant of Route 6
N-[(3Z)-3-[1-cyano-2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide

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